Antifungal protein J Antifungal protein J
Brand Name: Vulcanchem
CAS No.:
VCID: VC3676373
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Antifungal protein J

CAS No.:

Cat. No.: VC3676373

Molecular Formula:

Molecular Weight:

* For research use only. Not for human or veterinary use.

Antifungal protein J -

Specification

Introduction

Isolation and Purification of AFP-J

AFP-J was successfully isolated and purified from potato tubers through a multi-step process involving gel filtration and High-Performance Liquid Chromatography (HPLC) . The methodical purification approach allowed researchers to obtain a pure form of the protein for subsequent characterization and functional analysis . This successful isolation highlights potatoes as an accessible agricultural source of bioactive compounds with significant pharmaceutical potential . The purification process has been crucial in enabling detailed studies of AFP-J's structural and functional properties, paving the way for understanding its mechanism of action and potential applications.

Structural Characteristics of AFP-J

Molecular Properties

Mass spectrometry analysis has determined that AFP-J has a molecular mass of 13,500.5 Da . Through automated Edman degradation, researchers identified the partial N-terminal sequence of AFP-J as NH2-Leu-Pro-Ser-Asp-Ala-Thr-Leu-Val-Leu-Asp-Gln-Thr-Gly-Lys-Glu-Leu-Asp-Ala-Arg-Leu- . This sequence information has been vital for classifying AFP-J and understanding its relationship to other protein families.

Structural Homology

Sequence analysis revealed that AFP-J shares 83% homology with serine protease inhibitors belonging to the Kunitz family . This significant sequence similarity provides insights into its structural features and potential mechanism of action . The Kunitz family of protease inhibitors is characterized by a conserved structural motif and similar inhibitory mechanisms against serine proteases, suggesting that AFP-J likely adopts a similar three-dimensional configuration that is essential for its biological activity .

Biological Activity of AFP-J

Protease Inhibitory Activity

In addition to its antifungal properties, AFP-J exhibits significant protease inhibitory activity against several enzymes including chymotrypsin, pepsin, and trypsin . At a concentration of 400 μg/mL, AFP-J suppressed over 50% of the proteolytic activity of these enzymes . This dual functionality as both an antifungal agent and a protease inhibitor makes AFP-J a multifunctional protein with diverse potential applications in both medicine and biotechnology.

Table 1: Protease Inhibitory Activity of AFP-J

ProteaseInhibition at 400 μg/mLProtein Family
Chymotrypsin>50%Serine protease
Pepsin>50%Aspartic protease
Trypsin>50%Serine protease

Potide-J: A Functional Peptide Derived from AFP-J

Isolation and Characterization

Through partial acid digestion of AFP-J using HCl and subsequent HPLC analysis, researchers obtained three distinct peaks . While the first and third peaks showed no antifungal activity, the second peak, named Potide-J, demonstrated significant antifungal properties . Potide-J was determined to have a specific amino acid sequence: Ala-Val-Cys-Glu-Asn-Asp-Leu-Asn-Cys-Cys, with a molecular mass of 1083.1 Da . The peptide contains a disulfide bond between Cys(3) and either Cys(9) or Cys(10), which contributes to its structural stability .

Antifungal Activity of Potide-J

Potide-J exhibits potent antifungal activity against Candida albicans, with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL . In a surprising discovery, when Potide-J was synthesized via solid-phase methods, only the linear sequence (without the disulfide bond) displayed strong activity against Candida albicans . This finding suggests that the linear conformation of the peptide is crucial for its antifungal activity, possibly allowing better interaction with its molecular targets in the fungal cells.

Table 2: Comparison of AFP-J and Potide-J Properties

PropertyAFP-JPotide-J
Molecular Weight13,500.5 Da 1,083.1 Da
SourcePotato tubers Derived from AFP-J
Sequence LengthProtein (>100 amino acids) Decapeptide (10 amino acids)
Active FormNative protein Linear sequence
MIC against C. albicansNot specified6.25 μg/mL

Comparative Analysis with Other Antifungal Proteins

When examining AFP-J in the context of other antifungal proteins, several interesting comparisons emerge. The antifungal proteins from Penicillium expansum (PeAfpA, PeAfpB, and PeAfpC) show varying degrees of activity against different fungal species . Among these, PeAfpA demonstrates the highest antifungal activity against a broad spectrum of fungi, including both plant and human pathogens . This parallels the activity spectrum of AFP-J, although AFP-J appears to be more specialized toward human pathogenic yeasts .

Table 3: Comparison of AFP-J with Other Antifungal Proteins

Antifungal ProteinSource OrganismTarget OrganismsMolecular WeightMechanism
AFP-JSolanum tuberosum Human pathogenic yeasts 13,500.5 Da Protease inhibition
NFAPNeosartorya fischeri Aspergillus nidulans Not specifiedcAMP/PKA pathway activation
PeAfpAPenicillium expansum Broad spectrum of fungi Not specifiedNot fully determined
PeAfpBPenicillium expansum Moderate activity Not specifiedNot fully determined
PeAfpCPenicillium expansum Inactive against tested fungi Not specifiedNot fully determined

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